2-(2-Chloro-6-cyanophenyl)acetic acid

描述

Molecular Structure and Formula

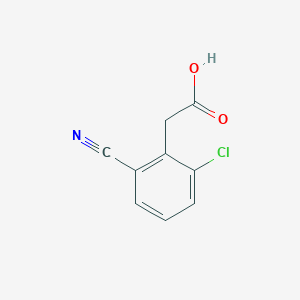

The molecular structure of 2-(2-Chloro-6-cyanophenyl)acetic acid exhibits a well-defined arrangement of functional groups that significantly influence its chemical properties and reactivity patterns. The compound possesses the molecular formula C₉H₆ClNO₂, with a corresponding molecular weight of 195.60 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming convention that describes the positioning of substituents on the benzene ring.

The structural framework consists of a benzene ring bearing two distinct electron-withdrawing substituents: a chlorine atom at the 2-position and a cyano group at the 6-position relative to the acetic acid side chain attachment point. This substitution pattern creates a unique electronic environment within the molecule, where the electron-withdrawing effects of both the chloro and cyano groups influence the overall reactivity and stability of the compound. The acetic acid moiety is directly attached to the benzene ring, forming a benzyl-type linkage that contributes to the molecule's overall structural integrity.

The canonical SMILES representation of the compound is expressed as C1=CC(=C(C(=C1)Cl)CC(=O)O)C#N, which provides a systematic encoding of the molecular connectivity. Additionally, the International Chemical Identifier provides a standardized representation: InChI=1S/C9H6ClNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13), facilitating database searches and compound identification across various chemical information systems.

属性

IUPAC Name |

2-(2-chloro-6-cyanophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPHIYPSRLDDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination and Nitration Route

Overview:

This method involves initial chlorination of biphenyl derivatives followed by nitration to introduce the nitro group, which is then reduced to an amino group, and finally converted into the target acetic acid derivative.

Chlorination of Biphenyl Derivative:

Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron or iron salts, typically in chlorobenzene solvent, at elevated temperatures (~90-110°C). This yields chlorinated biphenyl intermediates, such as 2-chlorobiphenyl.Nitration:

The chlorinated biphenyl is nitrated using a mixture of nitric acid and acetic acid at controlled temperatures (~50°C). This step introduces the nitro group ortho or para to the chlorinated aromatic ring, producing chloronitrobiphenyl derivatives.Reduction of Nitro Group:

The nitro group is reduced to an amino group using catalytic hydrogenation (Raney Ni or Pd/C) in alcohol solvents like methyl alcohol at 25-35°C, yielding amino derivatives.Conversion to Acetic Acid:

The amino group undergoes oxidative or side-chain functionalization to introduce the acetic acid moiety, often via formylation and subsequent oxidation. Alternatively, the amino derivative can be converted into the corresponding acetic acid through a sequence involving diazotization, followed by substitution reactions.

- Suitable for large-scale industrial synthesis

- Utilizes readily available raw materials

- Avoids expensive catalysts or reagents

Data Table 1: Summary of Key Reaction Conditions

| Step | Reagents & Conditions | Yield/Remarks |

|---|---|---|

| Chlorination | Cl₂, Fe catalyst, chlorobenzene, 90-110°C | High regioselectivity |

| Nitration | HNO₃, AcOH, 50°C | Controlled nitration |

| Reduction | Raney Ni, CH₃OH, 25-35°C | High yield of amino derivative |

| Functionalization | Oxidation, side-chain modification | Conversion to acetic acid derivative |

Direct Synthesis via Aromatic Substitution

Overview:

A more streamlined approach involves direct substitution on pre-formed aromatic intermediates, such as 2-chlorobiphenyl, with cyanide or related groups, followed by oxidation to the acid.

Cyanation:

The chlorinated biphenyl undergoes nucleophilic substitution with cyanide sources (e.g., sodium cyanide) in polar aprotic solvents at elevated temperatures (~100°C), affording 2-chloro-6-cyanobiphenyl.Hydrolysis to Acid:

The nitrile group is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid, yielding 2-(2-Chloro-6-cyanophenyl)acetic acid.

- Fewer steps, potentially higher overall yield

- Suitable for continuous flow processes

Data Table 2: Key Parameters for Direct Cyanation

| Step | Reagents & Conditions | Remarks |

|---|---|---|

| Cyanation | NaCN, DMSO, 100°C | High regioselectivity |

| Hydrolysis | H₂SO₄ or NaOH, reflux | Complete conversion to acid |

Alternative Method: Hydrolysis of Chlorophenyl Acetonitrile

Overview:

This method relies on hydrolyzing chlorophenyl acetonitrile derivatives directly to the acid.

Preparation of Chlorophenyl Acetonitrile:

Synthesized via nucleophilic substitution of chlorobenzene derivatives with acetonitrile or via halogenation of phenylacetic acid derivatives.Hydrolysis:

The nitrile is hydrolyzed under acidic conditions (H₂SO₄, reflux) or with base (NaOH, reflux), yielding the target acid.

- Simplifies synthesis pathway

- Uses common reagents and conditions

Data Table 3: Hydrolysis Conditions

| Parameter | Conditions | Notes |

|---|---|---|

| Acid hydrolysis | H₂SO₄, reflux, 24-48 hours | Complete nitrile conversion |

| Base hydrolysis | NaOH, reflux, 24 hours | Alternative pathway |

Notes on Reaction Optimization and Industrial Relevance

Temperature Control:

Precise temperature regulation during nitration and reduction steps prevents overreaction and side-product formation.Choice of Solvent:

Polar aprotic solvents like DMSO or methyl alcohol facilitate nucleophilic substitutions and reductions.Catalyst Selection:

Raney Ni or Pd/C are preferred for hydrogenation steps due to high activity and selectivity.Yield Data:

Typical yields for each step range from 70% to 95%, with overall yields depending on process optimization.

Summary Data Table: Comparative Overview

| Method | Raw Materials | Key Reagents | Typical Yield | Advantages |

|---|---|---|---|---|

| Chlorination & Nitration | Biphenyl derivatives | Cl₂, HNO₃, AcOH, Raney Ni | 70-85% | Industrial scalability, raw material availability |

| Direct Cyanation | Chlorinated biphenyl, NaCN | NaCN, DMSO, H₂SO₄ | 75-90% | Fewer steps, continuous process potential |

| Hydrolysis of Nitrile | Chlorophenyl acetonitrile | H₂SO₄ or NaOH | 80-95% | Simplicity, high yield |

化学反应分析

Types of Reactions: 2-(2-Chloro-6-cyanophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or Grignard reagents.

Major Products Formed:

Oxidation Products: Higher carboxylic acids or ketones.

Reduction Products: Amines or amides.

Substitution Products: Alkylated or arylated derivatives.

科学研究应用

Overview

2-(2-Chloro-6-cyanophenyl)acetic acid is a compound with significant implications in various scientific research domains, particularly in medicinal chemistry and organic synthesis. Its unique structure allows for diverse applications, including its potential role as a pharmaceutical intermediate and in the development of novel therapeutic agents.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and pain management. The compound's structural features allow it to interact with biological targets effectively.

Case Study:

A study exploring the anti-inflammatory properties of derivatives of this compound demonstrated promising results in reducing inflammation markers in vitro, indicating its potential utility in drug development for inflammatory disorders.

Organic Synthesis

The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups enable various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace chlorine with other functional groups. |

| Coupling Reactions | Can be coupled with other aromatic compounds to form complex structures. |

| Esterification | Reacts with alcohols to form esters, useful in fragrance and flavor industries. |

Agricultural Chemistry

Research indicates that derivatives of this compound can exhibit herbicidal properties. This application is particularly relevant in developing agrochemicals aimed at improving crop yields by controlling unwanted vegetation.

Case Study:

Field studies have shown that certain formulations containing this compound effectively inhibit the growth of specific weed species without adversely affecting crop health, suggesting its potential as a selective herbicide.

Material Science

The compound's unique chemical properties allow it to be utilized in the synthesis of polymers and other materials with specialized characteristics. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

作用机制

The mechanism by which 2-(2-Chloro-6-cyanophenyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

相似化合物的比较

Structural and Functional Differences

The following table summarizes key structural analogs of 2-(2-chloro-6-cyanophenyl)acetic acid, highlighting differences in substituents, molecular properties, and reported applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The cyano (-CN) and chloro (-Cl) groups in this compound likely increase its acidity compared to methyl-substituted analogs (e.g., 2-(2-chloro-6-methylphenyl)acetic acid) . Positional Isomerism: Moving the cyano group from the 6th to 4th position (as in 2-(2-chloro-4-cyanophenoxy)acetic acid) introduces a phenoxy linker, altering solubility and steric interactions .

Biological Relevance: Chlorinated phenylacetic acids, such as (2-chlorophenyl)acetic acid, are established intermediates in anti-inflammatory drug synthesis . The cyano group in the target compound may confer unique binding properties in medicinal chemistry. Fluorinated analogs (e.g., 2-(2-chloro-6-fluorophenoxy)acetic acid) demonstrate the role of halogens in enhancing pharmacokinetic profiles .

Phenoxy-linked derivatives (e.g., 2-(2-chloro-4-cyanophenoxy)acetic acid) display increased molecular rigidity, impacting their melting points and stability .

生物活性

2-(2-Chloro-6-cyanophenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chloro group and a cyano group attached to a phenyl ring, which influences its reactivity and biological interactions. The molecular formula is C10H8ClN, and its systematic name reflects the presence of these functional groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. This includes cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins that mediate inflammation and pain.

- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cellular responses to injury or infection.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be explored further as a potential antimicrobial agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated significant reductions in paw edema when administered prior to inflammatory stimuli. The observed effects include:

- Inhibition of COX-1 and COX-2 : Studies report IC50 values indicating effective inhibition of these enzymes, essential for the inflammatory response.

- Reduction of Pro-inflammatory Cytokines : Treatment with this compound resulted in decreased levels of cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

- Case Study on In Vivo Efficacy : A study conducted on rat models showed that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a dose-dependent response with optimal efficacy observed at doses of 10 mg/kg.

- Comparative Analysis with Other Anti-inflammatory Agents : In comparative studies with standard anti-inflammatory drugs like ibuprofen and diclofenac, this compound exhibited comparable efficacy but with potentially fewer side effects related to gastrointestinal irritation.

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to the active sites of COX enzymes, providing insights into its mechanism of action at the molecular level.

常见问题

Q. What are the recommended synthetic routes for 2-(2-Chloro-6-cyanophenyl)acetic acid, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis of halogenated phenylacetic acids often involves regioselective halogenation or functionalization of precursor molecules. For example, bromination of 4-methoxyphenylacetic acid in acetic acid demonstrates regioselectivity influenced by electronic effects of substituents . For this compound, similar strategies may apply:

- Precursor Selection : Start with a phenylacetic acid derivative containing directing groups (e.g., methoxy or cyano) to control halogenation positions.

- Reaction Optimization : Use catalysts or controlled stoichiometry to prioritize chloro-substitution at the 2-position and cyano at the 6-position.

- Purification : Recrystallization or column chromatography to isolate the desired isomer, as impurities from competing substitution pathways are common .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing groups like Cl and CN) and acetic acid moiety integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between isomers .

- X-ray Crystallography : Determines crystal packing, hydrogen-bonding motifs (e.g., R_2$$^2(8) dimers in similar compounds), and dihedral angles between substituents and the phenyl ring .

- Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles tested to NIOSH/EN standards. Inspect gloves for integrity before use .

- Engineering Controls : Use fume hoods to minimize inhalation exposure. Avoid contact with skin/eyes, as chlorinated aromatics may cause irritation .

- Waste Management : Segregate halogenated waste according to local regulations. Neutralize acidic residues before disposal .

Advanced Research Questions

Q. How do electronic effects of the chloro and cyano substituents influence the reactivity of this compound in further functionalization?

- Methodological Answer :

- Electron-Withdrawing Effects : The Cl (σ-withdrawing) and CN (π-withdrawing) groups deactivate the phenyl ring, directing electrophilic attacks to meta/para positions relative to existing substituents.

- Computational Modeling : Density Functional Theory (DFT) calculations can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps.

- Experimental Validation : Perform reactions with controlled electrophiles (e.g., nitration, sulfonation) and compare outcomes to computational predictions .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Use complementary techniques:

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) that may obscure signals at room temperature.

- Single-Crystal XRD : Resolve ambiguities in substituent orientation (e.g., perpendicular vs. coplanar acetic acid groups) .

- Crystallographic Refinement : Apply restraints to refine positions of disordered atoms in XRD data.

- Tandem MS/MS : Confirm fragmentation pathways to validate molecular structure independently .

Q. What strategies optimize the synthesis of derivatives for biological activity studies (e.g., esterification or amidation)?

- Methodological Answer :

- Activation of Carboxylic Acid : Use coupling agents like DCC or EDC·HCl with HOBt to form activated intermediates for ester/amide bonds.

- Protection/Deprotection : Protect the acetic acid group (e.g., as a methyl ester) during substitution reactions, then hydrolyze under mild conditions (e.g., LiOH/THF/water) .

- Purity Monitoring : Track reaction progress via TLC or HPLC, ensuring minimal side products before biological assays.

Q. How can hydrogen-bonding interactions in the solid state affect the compound’s solubility and stability?

- Methodological Answer :

- X-ray Analysis : Identify hydrogen-bonding motifs (e.g., dimerization via –COOH groups) that reduce solubility in apolar solvents .

- Thermogravimetric Analysis (TGA) : Measure thermal stability linked to intermolecular forces.

- Solubility Studies : Test in solvents of varying polarity (e.g., DMSO, ethanol) and correlate with crystallographic packing data.

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational spectral data (e.g., IR stretching frequencies)?

- Methodological Answer :

- Baseline Correction : Ensure experimental IR spectra are free of moisture/CO interference.

- DFT Frequency Calculations : Include solvent effects and anharmonic corrections in computational models to better match experimental peaks.

- Isotopic Labeling : Use deuterated analogs to confirm assignments of –OH or –NH stretches .

Application in Drug Development

Q. What role could this compound play in designing enzyme inhibitors or prodrugs?

- Methodological Answer :

- Bioisosteric Replacement : The chloro-cyano-phenyl group may mimic natural substrates in enzyme active sites.

- Prodrug Design : Convert the acetic acid to a methyl ester for improved membrane permeability, with in vivo hydrolysis releasing the active form.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying halogens or substituent positions) and test against target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。